molecular formula C7H8N4 B1198230 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 7681-99-4

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1198230
CAS No.: 7681-99-4
M. Wt: 148.17 g/mol
InChI Key: WXVQCFALDUVKSC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system containing both triazole and pyrimidine rings, with methyl groups at the 5 and 7 positions. It has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a ligand in coordination chemistry and as a potential therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly route . The reaction conditions typically involve mild temperatures and short reaction times, resulting in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-assisted synthesis due to its efficiency and environmental benefits. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., platinum chloride, zinc bromide) and organic solvents. The reaction conditions often involve mild temperatures and the use of inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions are coordination complexes, which have been studied for their cytotoxic activity and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable complexes that interact with biological targets, such as DNA or proteins, thereby exerting cytotoxic effects. The compound’s ability to form both bridging bidentate and non-bridging monodentate coordination modes enhances its versatility in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQCFALDUVKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227633
Record name 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine
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Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7681-99-4
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Record name 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine
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Record name 5,5-a]pyrimidine
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Record name 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine
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Record name 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?

A1: The molecular formula of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is C7H8N4, and its molecular weight is 148.17 g/mol [, ].

Q2: What spectroscopic data is available for characterizing 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?

A2: Various spectroscopic techniques have been employed to characterize this compound, including IR, 1H NMR, 13C NMR, 15N NMR, and MS [, , , , , , , ]. 15N–1H heteronuclear correlation NMR and 15N CP MAS have also been used to study its coordination behavior with metal ions [, ].

Q3: What are the known applications of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives?

A4: Derivatives of this compound have shown potential applications in agriculture as herbicides and fungicides [, , , , ]. Additionally, research has explored its use in coordination chemistry, particularly for synthesizing metal complexes with potential biological activities [, , , , , , , , , , , , , , , ].

Q4: Does 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine exhibit any catalytic properties?

A4: Current research primarily focuses on the compound's coordination chemistry and biological activity. No studies specifically report catalytic properties for 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine itself.

Q5: Have computational methods been used to study 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?

A6: Yes, DFT calculations have been used to study the structure and stability of platinum(II) complexes containing 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine and sulfoxide ligands []. Additionally, ab initio MO calculations have been employed to investigate Ag-Ag bonding in silver(I) dimers with this compound as a bridging ligand [, ].

Q6: How do structural modifications of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine affect its biological activity?

A7: Research suggests that substituents at positions 2 and 5 of the triazolopyrimidine ring system can significantly influence herbicidal and fungicidal activity [, , , , ]. Additionally, studies on metal complexes highlight the impact of auxiliary ligands on biological activity, including anti-cancer and antimicrobial properties [, , , , ].

Q7: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine or its derivatives?

A8: One study investigated nanoencapsulation of a ruthenium(II) complex containing 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine in liposomes to improve its anticancer activity against melanoma cell lines []. This approach led to improved stability, encapsulation efficiency, and in vitro efficacy compared to the free complex. Other formulation strategies for this specific compound haven't been extensively reported in the provided research.

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